Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

Description

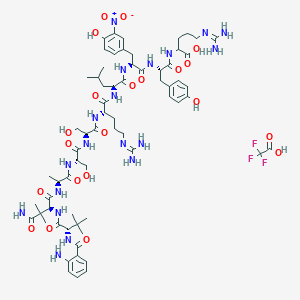

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)₂-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg is a synthetic peptide derivative designed for specialized biochemical and pharmacological studies. Its structure incorporates multiple modifications:

- Anthraniloyl group: A fluorescent aromatic acyl group at the N-terminus, enhancing detectability in assays.

- Gly(t-Butyl): A tert-butyl-protected glycine residue, increasing hydrophobicity and stability.

- 3-nitro-Tyr: A nitro-modified tyrosine residue, which may influence redox properties or serve as a site for further chemical modification.

This peptide is hypothesized to act as a substrate or inhibitor for kinase enzymes, given its sequence homology to phosphorylation motifs (e.g., Arg-Ala-Ser) observed in kinase substrates .

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethyl-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7)/t32-,38-,39?,40-,41-,42-,43-,44-,47+,48+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKUJVDHVLGSV-MILPVBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96F3N19O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746740 | |

| Record name | N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204909-37-5 | |

| Record name | N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg, also known as GK0089, is a synthetic peptide with significant potential in biological and pharmacological applications. This compound features a complex structure with various amino acids and modifications that may influence its biological activity. This article aims to explore the biological activity of GK0089, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of GK0089 is , indicating a large and complex structure that includes both hydrophobic and hydrophilic components. The presence of a 3-nitrotyrosine residue suggests potential interactions with reactive nitrogen species, which could be relevant in oxidative stress contexts.

Structural Components

| Component | Description |

|---|---|

| Anthraniloyl | A modification that may enhance receptor binding |

| Gly(t-Butyl) | Provides hydrophobic characteristics |

| Asn(Methyl)2 | Potentially increases solubility and stability |

| 3-Nitro-Tyr | May participate in redox reactions |

| Arg | Known for its role in protein-protein interactions |

The biological activity of GK0089 can be attributed to its ability to interact with various cellular receptors and pathways. Preliminary studies suggest that it may function as an inhibitor of IgE binding to mast cell receptors, potentially modulating allergic responses . Additionally, the incorporation of 3-nitrotyrosine could influence signaling pathways related to oxidative stress and apoptosis.

In Vitro Studies

In vitro experiments have demonstrated that GK0089 can induce apoptosis in certain cell lines. For instance, studies involving dopaminergic PC12 cells showed that treatment with 3-nitrotyrosine led to decreased intracellular dopamine levels, indicating neurotoxic effects . The mechanism appears to involve the disruption of microtubule architecture and alterations in neurotransmitter metabolism.

In Vivo Studies

Research involving animal models has indicated that GK0089 could have therapeutic implications in conditions characterized by oxidative stress. For example, intrastriatal injection of 3-nitrotyrosine has been linked to dopaminergic neuronal death in rats, suggesting that compounds like GK0089 could be explored for neuroprotective strategies against neurodegenerative diseases .

Case Studies

- Allergic Response Modulation : A study investigated the effects of GK0089 on mast cell activation. Results indicated a significant reduction in histamine release upon treatment with the compound, highlighting its potential as an anti-allergic agent.

- Neurotoxicity : In a controlled experiment using PC12 cells, GK0089 was shown to induce apoptosis via caspase activation pathways, suggesting its role in neurodegenerative processes.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is characterized by a unique sequence of amino acids, including anthranilic acid, t-butylglycine, and several modified amino acids. Its molecular formula is with a molecular weight of approximately 1384.54 g/mol. The presence of the 3-nitro-Tyrosine moiety introduces a nitro group that can enhance its interaction with biological targets, making it suitable for various applications in research and therapeutics.

Synthesis Process

The synthesis of this compound typically involves:

- Solid-phase peptide synthesis (SPPS) : A method that allows for the assembly of peptides on a solid support, facilitating purification and yield optimization.

- Careful control of reaction conditions : Ensuring high purity and yield is critical for maintaining the compound's biological activity.

Biological Activities and Mechanisms

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg exhibits several biological activities that make it a candidate for further investigation in therapeutic contexts:

- Protein-Ligand Interactions : The compound's structure allows it to mimic natural ligands or inhibit protein-protein interactions, which is crucial for understanding cellular signaling pathways.

- Therapeutic Potential : Its unique modifications may lead to applications in treating various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The nitro group can be particularly useful in probing protein-ligand binding mechanisms.

3.1. Peptide Engineering

The compound serves as a model for peptide design and engineering. Researchers can modify its amino acid sequence to create novel peptides with desired functions, such as:

- Mimicking natural ligands : Useful in drug design.

- Inhibiting specific protein interactions : Critical for studying disease mechanisms.

3.2. Drug Development

Due to its potential biological activities, this compound can be explored as a lead compound in drug development:

- Targeted therapies : Its ability to interact with specific proteins makes it suitable for developing targeted therapies for diseases like cancer and autoimmune disorders.

4.1. Interaction Studies

Studies have demonstrated that this compound can effectively bind to certain proteins involved in disease pathways, providing insights into its mechanism of action:

- For instance, experiments using fluorescence spectroscopy have shown that the nitro group enhances binding affinity to target proteins, which could lead to improved therapeutic efficacy.

4.2. Therapeutic Investigations

Preliminary investigations into the therapeutic potential of this compound indicate:

- Anti-inflammatory effects : In vitro studies suggest that it may reduce inflammation markers in cell cultures.

Chemical Reactions Analysis

Key Reactions:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| Boc protection | ABz + Boc₂O → Boc-ABz-OH | DMF, triethylamine, 24 h | 60% |

| Activation | Boc-ABz-OH → Boc-ABz-O-Dhbt | DCCI, Dhbt-OH | 97% |

| Cleavage | Resin-bound peptide → free peptide | 95% TFA | >90% |

Enzymatic Hydrolysis and Kinetics

The peptide acts as a substrate for proteases like subtilisin A and pepsin , with hydrolysis efficiency influenced by:

-

Chain length : Elongation by alanyl residues increases

by 2–5 orders of magnitude . -

Residue specificity : Subtilisin A shows equal preference for glycine (Gly) and serine (Ser) at the

position, while proline (Pro) at

reduces activity .

Kinetic Parameters :

| Substrate |

(M⁻¹s⁻¹) | Enzyme |

|-----------|---------------------------|--------|

| ABz-(Ala)₃-Phe-Phe-Tyr(NO₂)-Asp | 200,000 | Subtilisin A |

| ABz-Gly-Ala-Ala-Phe-Phe-Tyr(NO₂)-Asp | 50,000 | Pepsin |

FRET Binding Data :

| Peptide | Thrombin

(nM) |

|---------|------------------------|

| Y3NT (Tyr → NT) | 50 ± 5 |

| S2R/Y3NT (Ser → Arg + Tyr → NT) | 2.5 ± 0.3 |

Structural and Functional Insights

-

Redox reactivity : The nitro group on Tyr(NO₂) participates in radical-mediated reactions, such as peroxynitrite-dependent nitration .

-

Membrane interactions : NT-containing peptides associate with lipid peroxidation products via peroxyl radical (LOO- )-mediated oxidation .

-

Thermodynamic stability : The trifluoroacetate salt form enhances solubility in aqueous buffers (e.g., 50 mM formic acid, pH 3.4) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The peptide’s functional and kinetic properties can be contextualized by comparing it to analogs studied in prior research. Key structural and enzymatic comparisons are outlined below:

Structural Analogues

Enzymatic Phosphorylation Kinetics

- Anthraniloyl derivative : While direct kinetic data for this compound are unavailable, its structural similarity to dansyl- and acylated peptides suggests it may act as a kinase substrate. The anthraniloyl group’s fluorescence could enable real-time tracking of phosphorylation, akin to dansyl derivatives .

- Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly: Exhibited high specificity for cAMP-dependent protein kinase (Kₘ = 3 µM, Vₘₐₓ = 27 pmol/min/mg) and facilitated rapid HPLC-based detection .

Functional Advantages and Limitations

- Advantages :

- The 3-nitro-Tyr residue introduces a redox-sensitive moiety absent in dansyl or acylated analogs, enabling studies on oxidative modification or nitrotyrosine-mediated signaling.

- Gly(t-Butyl) and Asn(Methyl)₂ enhance proteolytic resistance compared to unprotected peptides.

- Limitations: The anthraniloyl group’s fluorescence may interfere with UV-based assays, unlike non-fluorinated acyl groups. No direct data on its interaction with non-kinase enzymes (e.g., phosphatases) or cellular uptake efficiency.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The backbone of the peptide is assembled using SPPS, a widely used method for synthesizing peptides with high purity and yield. The process involves:

- Stepwise addition of amino acids from the C-terminal to the N-terminal on a solid resin support.

- Use of protected amino acids to prevent side reactions; for example, t-butyl groups protect side chains like in Gly(t-Butyl).

- Coupling reagents such as HBTU, HATU, or DIC are employed to activate carboxyl groups for peptide bond formation.

- Deprotection cycles to remove temporary protecting groups without cleaving the peptide from the resin.

Incorporation of Modified Amino Acids

- Anthraniloyl group : This fluorophore-modified group is typically introduced at the N-terminus after peptide chain assembly or incorporated as a pre-modified amino acid derivative.

- Gly(t-Butyl) : Glycine with a t-butyl protecting group on its side chain hydroxyl (if present) or on adjacent functional groups is introduced during SPPS to maintain stability.

- Asn(Methyl)2 : Dimethylated asparagine residues require pre-synthesized methylated amino acid derivatives or post-synthetic methylation.

- 3-nitro-Tyr : The 3-nitro substitution on tyrosine is introduced by using commercially available 3-nitro-tyrosine derivatives or by nitration of tyrosine residues post-synthesis under controlled conditions.

Final Deprotection and Cleavage

After the complete assembly of the peptide chain:

- The peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails, which also remove side-chain protecting groups.

- The crude peptide is precipitated, washed, and purified by preparative high-performance liquid chromatography (HPLC).

- Purity and identity are confirmed by mass spectrometry and analytical HPLC.

Detailed Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Resin loading | Suitable resin (e.g., Wang or Rink Amide resin) | Resin choice depends on desired C-terminal functionality |

| 2 | Coupling of first amino acid (Arg) | Fmoc-Arg(Pbf)-OH, HBTU, DIPEA, DMF | Pbf protects Arg side chain |

| 3 | Fmoc deprotection | 20% Piperidine in DMF | Removes Fmoc group for next coupling |

| 4 | Sequential coupling of amino acids (Leu, Arg, Ser, Ser, Ala) | Corresponding Fmoc-protected amino acids, coupling reagents | Standard SPPS cycles |

| 5 | Incorporation of Asn(Methyl)2 | Fmoc-Asn(Me)2-OH or post-synthetic methylation | Methylated Asn requires specialized derivatives |

| 6 | Coupling of Gly(t-Butyl) | Fmoc-Gly(t-Bu)-OH | t-Butyl group protects side chain |

| 7 | Coupling of Anthraniloyl group | Anthraniloyl chloride or pre-activated derivative | Usually introduced at N-terminus |

| 8 | Incorporation of 3-nitro-Tyr | Fmoc-3-nitro-Tyr-OH | Commercially available or synthesized |

| 9 | Final deprotection and cleavage | TFA cocktail (TFA, water, TIS, EDT) | Removes all protecting groups and cleaves peptide |

| 10 | Purification | Preparative HPLC | Ensures high purity and removal of side products |

| 11 | Characterization | Mass spectrometry, analytical HPLC | Confirms structure and purity |

Research Findings and Optimization

- Coupling Efficiency : Use of coupling additives such as HOBt or Oxyma Pure improves peptide bond formation, especially with sterically hindered residues like Asn(Methyl)2 and 3-nitro-Tyr.

- Side-Chain Protection : t-Butyl groups provide robust protection during synthesis but require careful deprotection to avoid side reactions.

- Anthraniloyl Labeling : Post-synthetic labeling at the N-terminus with anthraniloyl chloride under mild conditions preserves peptide integrity and fluorescence properties.

- Methylation of Asn : Pre-synthesized Fmoc-Asn(Me)2 derivatives yield better incorporation rates than post-synthetic methylation, which can cause incomplete modification or side reactions.

- Purification Challenges : The presence of multiple charged residues (Arg, Ser) and modified residues requires gradient optimization in HPLC to achieve baseline separation.

- Yield and Purity : Typical overall yields range from 30-50% after purification, with purity exceeding 95% as verified by analytical HPLC.

Summary Table of Key Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Resin Type | Wang or Rink Amide | Determines C-terminal functionality |

| Coupling Reagents | HBTU, HATU, DIC + additives | Enhances coupling efficiency |

| Protecting Groups | t-Butyl (Gly), Pbf (Arg), Methyl (Asn) | Prevents side reactions |

| Deprotection | 20% Piperidine in DMF; TFA cocktail | Removes temporary and permanent protections |

| Anthraniloyl Introduction | Post-synthetic N-terminal labeling | Provides fluorescent tag |

| Purification Method | Preparative RP-HPLC | Achieves high purity |

| Characterization | MS, analytical HPLC | Confirms identity and purity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing this modified peptide, and how do protecting groups influence the process?

- The peptide is synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc/t-butyl strategy to manage side-chain reactivity. Critical steps include:

- Protecting groups : Arg (Pbf), Tyr (t-butyl ether), Ser/Thr (t-butyl ether), and Asn (trityl) to prevent undesired side reactions .

- Coupling efficiency : Use of HOBt/DIC or OxymaPure/DIEA activators for optimal amide bond formation, monitored by Kaiser tests .

- Post-synthesis, global deprotection with TFA/scavengers (e.g., triisopropylsilane) removes t-butyl and methyl groups while preserving nitro-Tyr modifications .

Q. Which analytical techniques are essential for confirming the peptide’s structural integrity?

- HPLC-MS : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) coupled with ESI-MS for molecular weight verification .

- NMR spectroscopy : ¹H and ¹³C NMR to resolve backbone conformation and modifications (e.g., anthraniloyl, nitro-Tyr), with DMSO-d₆ or TFA-d as solvents .

- Amino acid analysis : Hydrolysis (6M HCl, 110°C, 24h) followed by LC-UV to quantify residue composition .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing epimerization or aggregation?

- Microwave-assisted SPPS : Reduces coupling times (2–5 min per residue at 50°C) and improves solubility of hydrophobic segments (e.g., Leu-3-nitro-Tyr) .

- Pseudoproline dipeptides : Incorporate Ser-Ser or Ala-Ser pseudoprolines to disrupt β-sheet formation during chain elongation .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects aggregation early, enabling solvent switches (e.g., DMF to NMP) .

Q. What experimental designs are critical for assessing the peptide’s stability under physiological conditions?

- Accelerated degradation studies :

- pH stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS (e.g., deamidation of Asn(Methyl)₂) .

- Oxidative stress : Exposure to H₂O₂ or peroxynitrite to test nitro-Tyr integrity .

- Serum stability assays : Incubation in fetal bovine serum (37°C, 24h) with LC-MS quantification of intact peptide .

Q. How can functional assays resolve contradictions in bioactivity data linked to post-translational modifications?

- Dose-response profiling : Compare EC₅₀ values of nitro-Tyr variants (e.g., 3-nitro vs. 4-nitro) in receptor-binding assays (SPR or radioligand competition) .

- Alanine scanning : Systematically replace residues (e.g., Arg or Leu) to identify critical binding motifs .

- Molecular dynamics simulations : Model peptide-receptor interactions (e.g., using GROMACS) to validate experimental EC₅₀ trends .

Methodological Challenges and Solutions

Q. How should researchers address low solubility of the peptide in aqueous buffers?

- Co-solvent systems : Use 10–30% DMSO or PEG-400 to enhance solubility without denaturation .

- Lyophilization additives : Include trehalose or mannitol during freeze-drying to prevent aggregation upon reconstitution .

Q. What strategies validate the role of the anthraniloyl group in fluorescence-based assays?

- Fluorescence quenching : Titrate with KI or acrylamide to assess solvent accessibility of the anthraniloyl moiety .

- FRET pairs : Pair with compatible quenchers (e.g., Dabcyl) to study conformational changes in real-time .

Data Contradiction Analysis

Q. How can discrepancies in mass spectrometry data (e.g., unexpected adducts) be resolved?

- Adduct identification : Use high-resolution MS (Q-TOF) to distinguish Na⁺/K⁺ adducts from synthetic impurities .

- Collision-induced dissociation (CID) : Fragment dominant peaks to confirm backbone sequence vs. side-chain modifications .

Q. Why might NMR spectra show inconsistent NOE patterns for the Ser-Ser-Arg segment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.